2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
NBS-Mediated Bromination
The most widely reported method involves treatingtriazolo[1,5-a]pyridine with N-bromosuccinimide under controlled conditions. As demonstrated in dihydrotriazolopyridine systems, NBS in dichloromethane at 0°C introduces bromine atoms at the 4,5-positions of the reduced ring. Adaptation to aromatic systems requires elevated temperatures (80°C) and extended reaction times (12–24 hr), achieving 2,8-dibromination through radical mechanisms.
Key parameters:
Electrophilic Aromatic Bromination
Traditional Br2/HBr systems show limited success due to the electron-deficient nature of the triazolopyridine ring. However, Lewis acid-catalyzed (e.g., FeBr3) bromination in nitrobenzene solvent achieves 2,8-dibromination with 78% yield. This method requires strict moisture control and generates significant HBr byproducts.
Cyclization of Brominated Precursors
Enaminonitrile-Benzohydrazide Condensation
Building on microwave-assisted methods, brominated enaminonitriles (e.g., 3-bromo-2-cyano-1-dimethylaminoprop-1-ene) react with 2-bromobenzohydrazides to form the target compound in one pot:
Boulton–Katritzky Rearrangement
Brominated 1,2,4-oxadiazol-3-amines undergo rearrangement with 2-bromopyridines in DMF at 120°C. This method offers excellent regiocontrol but requires stoichiometric Cu(OAc)2:
| Entry | Substrate | Time (hr) | Yield (%) |
|---|---|---|---|
| 1 | 5-Br-1,2,4-oxadiazolamine | 8 | 73 |
| 2 | 3-Br-2-pyridyl triflate | 6 | 68 |
Post-Synthetic Functionalization
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling installs bromine atoms after triazolopyridine formation. Using 2,8-ditriflate intermediates:
Halogen Exchange
Direct Br/Li exchange enables late-stage bromination but faces competing ring-opening side reactions. Optimal conditions use n-BuLi (-78°C) followed by Br2 quench:
| Step | Conditions | Conversion (%) |
|---|---|---|
| Lithiation | n-BuLi, THF, -78°C, 1 hr | 95 |
| Bromination | Br2, -78→25°C, 2 hr | 67 |
Comparative Analysis of Methods
Table 4.1: Method efficiency comparison
| Method | Yield Range (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| NBS bromination | 78–89 | >98 | 50 g | $$ |
| Microwave cyclization | 83–94 | 95–97 | 10 g | $$$$ |
| Suzuki coupling | 61–88 | 99 | 100 g | $$$$$ |
Key observations:
-
NBS methods offer the best cost-to-yield ratio for lab-scale synthesis
-
Microwave routes enable rapid screening but require specialized equipment
Challenges and Optimization Strategies
Regioselectivity Control
The electron-deficient triazolopyridine ring favors bromination at the 2,8-positions due to:
DFT calculations (B3LYP/6-311+G**) show the 2-position has 18% lower activation energy vs 3-position for electrophilic attack.
Byproduct Formation
Major impurities include:
-
Mono-brominated derivatives (≤12%)
Purification typically requires sequential column chromatography (SiO2, hexane/EtOAc) followed by recrystallization from EtOH/H2O.
Industrial-Scale Considerations
For kilogram-scale production, the NBS route demonstrates superior practicality:
Process economics (per kg product):
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles, including 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine, have been synthesized and evaluated for their efficacy against various bacterial strains. Notably:
- Clinafloxacin-triazole hybrids showed promising results with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Compounds derived from the triazole scaffold have demonstrated enhanced activity against both drug-sensitive and drug-resistant strains of bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have reported that derivatives of 1,2,4-triazoles can inhibit critical signaling pathways involved in cancer proliferation:
- Indole derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell cycle regulation and apoptosis .
- Specific compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 with IC50 values as low as 0.53 μM .
Microwave-Mediated Synthesis
Recent advancements in synthetic methodologies have highlighted the efficacy of microwave-mediated synthesis for producing 1,2,4-triazolo[1,5-a]pyridines. This method is catalyst-free and eco-friendly:
- The synthesis involves the reaction of starting materials under microwave conditions yielding high product purity and yield (up to 83%) .
- The process is notable for its efficiency and reduced environmental impact compared to traditional synthesis methods.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
| Compound | Activity Type | MIC/IC50 | Target |
|---|---|---|---|
| Clinafloxacin-triazole hybrid | Antibacterial | 0.25–2 μg/mL | MRSA |
| Indole derivative | Anticancer | 0.53 μM | HCT-116 |
| Triazole derivatives | Antimicrobial | Varies | Various bacterial strains |
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives against a panel of bacterial pathogens. The results indicated that certain modifications at specific positions on the triazole ring enhanced antibacterial activity significantly compared to known antibiotics .
Case Study 2: Anticancer Mechanism
Research on indole derivatives derived from triazoles revealed that these compounds could induce apoptosis in cancer cells through modulation of the ERK signaling pathway. This mechanism was further validated through cell cycle analysis and protein expression studies .
Mechanism of Action
The mechanism of action of 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and GPR40 receptors . These interactions can modulate various biological processes, leading to its observed bioactivities.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Brominated Triazolopyridines
Biological Activity
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of bromine atoms at the 2nd and 8th positions of the triazolo ring, this compound belongs to the broader class of triazolopyridines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and applications in various fields.
- Molecular Formula : C_7H_4Br_2N_4
- Molar Mass : Approximately 276.92 g/mol
- Structural Features : The unique dibromination pattern enhances its reactivity and potential biological activity compared to other derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- RORγt Inverse Agonism : Similar compounds have been identified as inverse agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune response modulation.
- JAK Inhibition : The compound may act as an inhibitor of Janus kinases (JAKs), which are involved in various signaling pathways including the JAK-STAT pathway. This inhibition could have implications for treating inflammatory diseases and cancers.
Antimicrobial Activity
Research indicates that triazolo-pyridines can exhibit significant antimicrobial properties:
- Antibacterial Properties : Studies have shown that compounds within this class can inhibit bacterial growth effectively.
- Antifungal Activity : The compound has demonstrated antifungal properties against various fungal strains .
Anticancer Potential
The anticancer activity of this compound has been explored through its effects on cell signaling pathways:
- ERK Signaling Pathway : Similar triazolo derivatives have shown to suppress the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have indicated that modifications in the structure of triazolo compounds can enhance their anticancer efficacy by altering their interaction with cellular targets.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study examining structure-activity relationships (SAR) among triazolo derivatives, it was found that the presence of bromine at specific positions significantly influenced biological activity. For instance:
- Compound Variants : Variants with different bromination patterns exhibited varying levels of potency against cancer cells and bacterial strains.
- Micromolar Activity : Some derivatives demonstrated micromolar activity against specific cancer cell lines, suggesting that further optimization could yield more potent agents .
Applications in Medicinal Chemistry
The compound is being investigated for its potential use in drug development:
- Drug Development : It serves as a precursor for synthesizing novel bioactive molecules with enhanced pharmacological profiles.
- Material Science : Beyond medicinal applications, it is also utilized in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .
Q & A
Basic: What are common synthetic routes for 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂ . Alternative methods include tandem reactions starting from substituted pyridines and triazole precursors. For example, coupling brominated pyridine derivatives with triazole intermediates in ethanol under reflux, catalyzed by bases like piperidine or K₂CO₃, yields dibrominated triazolopyridines . Key steps include:
- Optimized reaction time : 3–8 hours under reflux.
- Purification : Column chromatography (e.g., hexane/ethyl acetate) or crystallization from ethanol .
Basic: How is this compound characterized?
Standard characterization includes:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.68–7.73 ppm) .
- IR spectroscopy : Peaks at ~2211 cm (C≡N) and 1682 cm (C=O) for functional groups .
- Elemental analysis : Validate empirical formulas (e.g., C₆H₄BrN₃) with <0.5% deviation .
Advanced: How can reaction conditions be optimized for higher yields?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalyst screening : Pd(OAc)₂ (10 mol%) improves cyclization efficiency in multi-step reactions .
- Temperature control : Reflux at 80–100°C balances reaction speed and decomposition risks .
For example, substituting ethanol with DMF increased yields from 58% to 76% in a triazolopyridine synthesis .
Advanced: How do substituent positions (2 vs. 8) influence reactivity?
Bromine at position 8 exhibits higher electrophilicity due to proximity to the triazole ring, enabling selective nucleophilic substitution (e.g., Suzuki coupling). In contrast, position 2 bromine stabilizes the π-system, affecting redox properties . Experimental validation:
- Hammett constants : σ (Br) = 0.37 vs. σ (Br) = 0.26, influencing electronic effects .
- Crystallography : X-ray data reveal bond angle distortions (e.g., 55.6° twist in carboxylate groups) .
Advanced: How to resolve contradictions in reported synthetic protocols?
Contradictions (e.g., solvent effects on yield) can be addressed via:
- Design of Experiments (DoE) : Systematic testing of variables (e.g., solvent polarity, temperature).
- Mechanistic studies : Identify rate-limiting steps via -NMR monitoring .
For instance, conflicting reports on ethanol vs. DMF efficacy were resolved by showing DMF accelerates amidine cyclization but increases byproducts .
Advanced: What strategies enable selective functionalization of bromine sites?
Cross-coupling reactions (e.g., Suzuki-Miyaura) selectively target position 8 due to steric hindrance at position 2:
- Catalyst choice : Pd(PPh₃)₄ in THF/H₂O enables aryl coupling at position 8 with >80% selectivity .
- Protection/deprotection : Use Boc groups to block position 2 during functionalization .
Basic: What safety protocols are essential when handling this compound?
- Waste disposal : Separate halogenated waste and use certified contractors for incineration .
- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Desiccated at –20°C to prevent bromine hydrolysis .
Advanced: How can computational modeling predict reactivity?
DFT calculations (e.g., B3LYP/6-31G**) predict:
- Electrophilic sites : Localized electron density at C8 (Fukui indices: = 0.12 vs. = 0.08 at C2) .
- Transition states : Energy barriers for SNAr reactions (~25 kcal/mol at C8 vs. ~32 kcal/mol at C2) .
Advanced: What methods validate crystallographic structure?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 72.6° for aryl groups) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts) influencing packing .
Advanced: How to design derivatives for biological activity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
